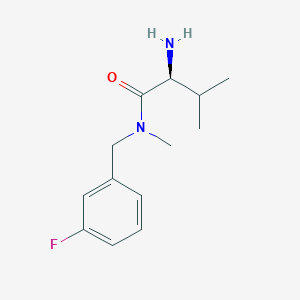

(S)-2-Amino-N-(3-fluoro-benzyl)-3,N-dimethyl-butyramide

Description

(S)-2-Amino-N-(3-fluoro-benzyl)-3,N-dimethyl-butyramide is a chiral amide derivative characterized by:

- A 3-fluoro-benzyl group attached to the amide nitrogen.

- A (S)-configured amino group at the second carbon of the butyramide backbone.

- Methyl substituents at the third carbon (C3) and the amide nitrogen (N-methyl).

Properties

IUPAC Name |

(2S)-2-amino-N-[(3-fluorophenyl)methyl]-N,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2O/c1-9(2)12(15)13(17)16(3)8-10-5-4-6-11(14)7-10/h4-7,9,12H,8,15H2,1-3H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYHRFLVRGNCCJ-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)CC1=CC(=CC=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C)CC1=CC(=CC=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(3-fluoro-benzyl)-3,N-dimethyl-butyramide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl chloride and 2-amino-3,N-dimethylbutyramide.

Nucleophilic Substitution: The 3-fluorobenzyl chloride undergoes nucleophilic substitution with 2-amino-3,N-dimethylbutyramide in the presence of a base such as sodium hydride or potassium carbonate.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(3-fluoro-benzyl)-3,N-dimethyl-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.

Substitution: Sodium hydride, potassium carbonate, dimethylformamide, and tetrahydrofuran.

Major Products Formed

Oxidation: Corresponding amides or carboxylic acids.

Reduction: Amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-(3-fluoro-benzyl)-3,N-dimethyl-butyramide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activities, including enzyme inhibition and receptor binding.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including chiral ligands and catalysts.

Material Science: The compound is explored for its use in the development of novel materials with specific properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-fluoro-benzyl)-3,N-dimethyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the benzyl group enhances its binding affinity and selectivity towards these targets. The chiral center at the 2-amino position contributes to its stereospecific interactions, leading to distinct biological effects.

Comparison with Similar Compounds

Variations in the Benzyl Substituent

The 3-fluoro-benzyl group distinguishes this compound from analogs with alternative aromatic or heteroaromatic substituents. Key comparisons include:

Key Insight : Fluorine’s electronegativity and small atomic radius favor hydrogen bonding and bioavailability, while bulkier groups (e.g., CF₃) enhance lipophilicity but may reduce solubility .

Variations in the Amide Nitrogen Substituents

The N-methyl and N-benzyl groups are critical for steric and electronic effects:

Key Insight : Bulkier N-substituents (e.g., cyclopropyl) can restrict conformational flexibility, impacting binding to rigid enzyme active sites .

Heterocyclic vs. Aromatic Benzyl Replacements

Replacing the benzyl group with heterocycles alters solubility and π-π stacking interactions:

Key Insight : Heterocycles like pyridine or thiophene can improve aqueous solubility but may reduce membrane permeability compared to fluorinated benzyl groups .

Biological Activity

(S)-2-Amino-N-(3-fluoro-benzyl)-3,N-dimethyl-butyramide is a chiral amide compound that has garnered interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a butyramide backbone with a fluorinated benzyl group, which enhances its lipophilicity and biological interactions. The presence of the fluorine atom is significant, as it can modify the pharmacokinetic properties of the molecule, including absorption, distribution, metabolism, and excretion (ADME) profiles.

Key Structural Features:

- Chiral Center : The 2-amino position contributes to stereochemical specificity.

- Fluorinated Benzyl Group : Enhances binding affinity to biological targets.

The mechanism of action for this compound is primarily based on its interaction with specific enzymes and receptors. The fluorine substitution increases the compound's binding affinity, leading to enhanced biological effects. This is particularly important in drug design, as fluorinated compounds often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : Studies have shown that this compound can inhibit various enzymes, which may be beneficial in therapeutic applications targeting metabolic pathways.

- Receptor Binding : The compound has been evaluated for its ability to bind to neurotransmitter receptors, suggesting potential roles in modulating neurotransmission and treating neurological disorders.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-2-Amino-N-benzyl-3,N-dimethyl-butyramide | Lacks fluorine | Lower binding affinity |

| (S)-2-Amino-N-(4-fluoro-benzyl)-3,N-dimethyl-butyramide | Fluorine at para position | Different receptor selectivity |

| ®-2-Amino-N-(3-fluoro-benzyl)-3,N-dimethyl-butyramide | Enantiomer with opposite configuration | Potentially different pharmacological effects |

Case Studies and Research Findings

- Fluorination Effects : A study highlighted that introducing fluorine into drug molecules significantly enhances their lipophilicity and overall biological activity. This is particularly relevant for drugs targeting central nervous system disorders .

- Pharmacological Profile : Research focusing on the pharmacological profile of this compound indicated its potential in treating conditions related to neurotransmitter imbalances. Binding affinity assays demonstrated significant interactions with serotonin receptors .

- Synthetic Routes : Various synthetic methodologies have been explored for producing this compound efficiently while maintaining high purity levels. These methods are crucial for scaling up production for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.